molecular formula C18H14FIS B8091201 2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiophene

2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiophene

Cat. No.: B8091201
M. Wt: 408.3 g/mol
InChI Key: JPYSRRULPOCHIF-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene (CAS: 898566-17-1) is a fluorinated thiophene derivative with the molecular formula C₁₈H₁₄FIS and a molecular weight of 408.27 g/mol. It features a thiophene core substituted with a 4-fluorophenyl group at the 2-position and a 5-iodo-2-methylbenzyl group at the 5-position. This compound is a key intermediate in synthesizing canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used to treat type 2 diabetes . Its synthesis involves borane-mediated reduction of a ketone precursor, achieving high yields (>79%) and industrial scalability .

Properties

IUPAC Name

2-(4-fluorophenyl)-5-[(3-iodo-2-methylphenyl)methyl]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FIS/c1-12-14(3-2-4-17(12)20)11-16-9-10-18(21-16)13-5-7-15(19)8-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYSRRULPOCHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1I)CC2=CC=C(S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FIS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiophene typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Core: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur or a sulfur source under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated thiophene in the presence of a palladium catalyst.

    Attachment of the Iodo-Methylbenzyl Group:

Industrial Production Methods

Industrial production of this compound would likely scale up these laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of more efficient catalysts to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can target the iodo group, converting it to a hydrogen atom using reagents like palladium on carbon with hydrogen gas.

    Substitution: The fluorophenyl and iodo-methylbenzyl groups can participate in electrophilic and nucleophilic substitution reactions. For example, the iodo group can be replaced by other nucleophiles such as amines or thiols using copper-catalyzed reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon with hydrogen gas.

    Substitution: Copper(I) iodide, potassium carbonate, and appropriate nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Deiodinated thiophene derivatives.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications, particularly as an intermediate in the synthesis of various pharmaceuticals. Its structural analogs have shown promise in treating conditions such as diabetes and cancer.

  • Case Study : A study highlighted the use of thiophene derivatives, including this compound, in the development of SGLT2 inhibitors, which are used for managing type 2 diabetes. The fluorophenyl and iodo substituents enhance the pharmacological properties by improving binding affinity to target enzymes .

Organic Electronics

Due to its electronic properties, 2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiophene is investigated for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Research Findings : Research has demonstrated that thiophene-based compounds can be used as hole transport materials in OLEDs, leading to improved efficiency and stability of devices. The incorporation of halogen atoms like iodine enhances charge mobility, making it suitable for high-performance organic electronic devices .

Material Science

The compound's unique structure allows it to serve as a precursor for various polymeric materials. Its thiophene ring can participate in polymerization reactions, leading to conductive polymers.

  • Application Example : Conductive polymers derived from thiophene compounds are utilized in flexible electronics and sensors, providing a pathway for developing next-generation electronic materials with enhanced performance characteristics .

Data Table: Comparison of Applications

Application AreaDescriptionKey Benefits
Medicinal ChemistryIntermediate for pharmaceuticals (e.g., SGLT2 inhibitors)Improved therapeutic efficacy
Organic ElectronicsUsed in OLEDs and OPVs as hole transport materialsEnhanced efficiency and device stability
Material SciencePrecursor for conductive polymersFlexibility and high conductivity

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiophene would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity to certain biological targets, while the iodinated benzyl group can facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Structural Analogs and Halogen Substitution

The compound’s structural analogs differ primarily in halogen substituents (I vs. Br) or aryl group modifications. Key examples include:

Compound Name Molecular Formula Substituents (Position) CAS Number Key Applications
2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene C₁₈H₁₄FIS 5-Iodo, 2-methylbenzyl 898566-17-1 Canagliflozin intermediate
2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene C₁₈H₁₄BrFS 5-Bromo, 2-methylbenzyl 1030825-20-7 Pharmaceutical intermediate
2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene (3b) C₁₂H₁₀BrOS Bromomethyl, 4-methoxyphenyl - Antimicrobial agent precursor
(5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone C₁₈H₁₂BrFOS Bromo, ketone functional group 1132832-75-7 Synthetic intermediate

Key Observations :

  • Halogen Effects: Replacing iodine with bromine reduces molecular weight (e.g., 408.27 vs. 353.27 g/mol) and alters reactivity.
  • Functional Groups : The ketone derivative (CAS 1132832-75-7) is a precursor to the target compound, requiring reduction to introduce the benzyl group .

Pharmacological and Industrial Relevance

  • Canagliflozin Intermediate : The iodine substituent in the target compound is critical for SGLT2 inhibitor activity, while brominated analogs are intermediates for other therapeutics (e.g., anticoagulants) .
  • Antimicrobial Potential: Bromomethyl-thiophene derivatives (e.g., 3b) exhibit antimicrobial activity, though the target compound’s pharmacological profile remains focused on diabetes treatment .

Biological Activity

2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiophene is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of its significance in drug discovery.

  • Molecular Formula : C18H14FIS
  • Molecular Weight : 408.27 g/mol
  • CAS Number : 898566-17-1

This compound contains a thiophene ring substituted with both a fluorophenyl and an iodomethyl group, which may contribute to its biological activity by enhancing lipophilicity and facilitating interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including 2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiophene. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

  • Case Study: Cytotoxicity Against Cancer Cell Lines
    • In vitro assays demonstrated that derivatives of thiophene showed IC50 values in the micromolar range against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) .
    • For instance, a related compound exhibited an IC50 value of 0.65 µM against MCF-7 cells, indicating strong antiproliferative activity .
CompoundCell LineIC50 (µM)
2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiopheneMCF-7TBD
Related CompoundMCF-70.65
Related CompoundA549TBD

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. Flow cytometry analyses have shown that these compounds can increase the expression of pro-apoptotic factors such as p53 and caspase-3 in treated cells .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence that thiophene derivatives may also possess antimicrobial activities. Studies have reported that compounds similar to 2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiophene exhibit inhibitory effects against various bacterial strains.

  • Antibacterial Assays
    • Compounds were tested against Gram-positive and Gram-negative bacteria, showing significant zones of inhibition.
    • For example, compounds with similar structures demonstrated inhibition zones ranging from 18 mm to 24 mm against Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainZone of Inhibition (mm)
2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiopheneStaphylococcus aureusTBD
Related CompoundEscherichia coli24
Related CompoundBacillus subtilis20

Q & A

Q. What are the recommended synthetic routes for 2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiophene, and what reaction conditions optimize yield?

A common approach involves Suzuki-Miyaura coupling or Ullmann-type reactions to introduce the fluorophenyl and iodo-methylbenzyl moieties. For example, a general procedure (similar to thiophene derivatives) uses equimolar reactants in 1,4-dioxane under stirring at room temperature, followed by isolation via ice/water precipitation . Key parameters include:

  • Catalyst : Pd(PPh₃)₄ for cross-coupling.
  • Solvent : Polar aprotic solvents (e.g., DMF, dioxane).
  • Workup : Precipitation in ice/water yields ~60-75% purity, requiring further column chromatography.

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • NMR : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.6 ppm, thiophene protons at δ 6.8–7.0 ppm) .
  • X-ray Diffraction : Single-crystal studies (e.g., R factor = 0.040) validate stereochemistry and bond lengths (mean C–C = 0.002 Å) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 423.12).

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?

  • Solubility : Limited in water; soluble in DMSO, DMF, or THF. Pre-solubilization in DMSO is recommended for biological assays.
  • Stability : Light-sensitive due to the iodine substituent; store in amber vials at –20°C.
  • Melting Point : Typical range 120–125°C (varies with crystalline form) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in synthetic yields across different protocols?

Contradictions often arise from iodine’s susceptibility to radical side reactions. Strategies include:

  • Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation.
  • Radical Scavengers : Add TEMPO to suppress iodine-mediated side pathways .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) identify transition-state barriers for competing pathways .

Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound?

Adopt tiered testing per OECD guidelines:

  • Phase 1 (Abiotic) : Hydrolysis half-life (pH 7, 25°C) and photodegradation rates (UV-Vis spectroscopy) .
  • Phase 2 (Biotic) : Microcosm studies with Daphnia magna (LC₅₀) and soil microbial degradation assays .
  • Phase 3 (Modeling) : Use EPI Suite to predict bioaccumulation (log Kow ≈ 4.2) and mobility (log Koc ≈ 3.1) .

Q. How can crystallographic data discrepancies (e.g., bond angles) be reconciled between independent studies?

  • Data Validation : Cross-check with CIF files (e.g., CCDC deposition) and refine using SHELXL .
  • Temperature Effects : Compare datasets at 100 K vs. 295 K; thermal motion may distort angles by ±1.5° .
  • Software Consistency : Re-analyze raw data with Olex2 or Mercury to minimize software-specific artifacts .

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